molecular formula C15H12F4N2OS B2583254 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide CAS No. 913244-32-3

2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide

Cat. No.: B2583254
CAS No.: 913244-32-3
M. Wt: 344.33
InChI Key: FPNHKHPLCFNOOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide typically involves the reaction of 4-aminothiophenol with 2,3,5,6-tetrafluorobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would produce amines .

Scientific Research Applications

2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)acetamide
  • 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)butanamide

Uniqueness

Compared to similar compounds, 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological targets are required .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(2,3,5,6-tetrafluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N2OS/c1-7(23-9-4-2-8(20)3-5-9)15(22)21-14-12(18)10(16)6-11(17)13(14)19/h2-7H,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNHKHPLCFNOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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